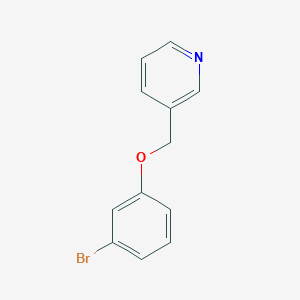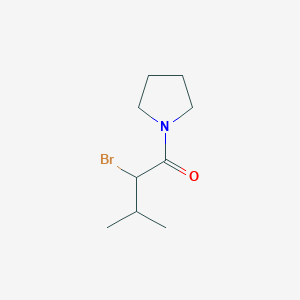
2-(3-Bromobenzamido)-4-fluorobenzoic acid
Vue d'ensemble
Description
2-(3-Bromobenzamido)-4-fluorobenzoic acid is a chemical compound with the CAS Number: 404376-07-4 . It has a molecular weight of 320.14 and its IUPAC name is 2-[(3-bromobenzoyl)amino]benzoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10BrNO3/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 320.14 .Applications De Recherche Scientifique
Anaerobic Transformation and Fluorobenzoic Acids
Research using isomeric fluorophenols, including 2-fluorophenol and 3-fluorophenol, has been conducted to understand the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium. The transformation process resulted in the accumulation of fluorobenzoic acids, which are structurally related to 2-(3-Bromobenzamido)-4-fluorobenzoic acid (Genthner, Townsend, & Chapman, 1989).
Radiolabeling of Peptides and Proteins
The automated radiochemical synthesis of N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide ([(18)F]FBEM), a prosthetic group for radiolabeling the free sulfhydryl groups of peptides and proteins, is a notable application. This process involves 4-[(18)F]fluorobenzoic acid, highlighting its role in medical imaging and diagnostics (Kiesewetter et al., 2011).
Synthesis of Pharmaceutical Compounds
A study detailed the scalable synthesis of a thromboxane receptor antagonist using regioselective Heck cross-coupling strategy, involving a compound structurally related to this compound (D. C. W. and C. Mason, 1998).
Reactions with Organolithium Reagents
Research on 2-fluorobenzoic acid with organolithium reagents revealed insights into regioselective deprotonation and the formation of dianions, demonstrating the compound's reactivity and potential in organic synthesis (Gohier, Castanet, & Mortier, 2003).
Synthesis and Characterization
The synthesis of 3-Bromo-2-fluorobenzoic acid, with high purity, indicates its potential for industrial production and use in various chemical processes (Zhou Peng-peng, 2013).
Charge Density Analysis in Molecular Crystals
A study conducted charge density distribution analysis in 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide, providing insights into the nature of intermolecular interactions, crucial for understanding the properties of molecular crystals (Hathwar & Row, 2011).
Modification of Coligands in Azido-Cu(II) Chain Compounds
The study of coligand modifications in azido-Cu(II) chain compounds using benzoate derivatives, including 2-fluorobenzoic acid, has been crucial in understanding their structure and magnetic properties (Liu et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound’s molecular weight (33416) suggests that it may have good bioavailability .
Result of Action
Similar compounds have been known to induce a variety of effects, ranging from changes in gene expression to alterations in cellular metabolism .
Propriétés
IUPAC Name |
2-[(3-bromobenzoyl)amino]-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFNO3/c15-9-3-1-2-8(6-9)13(18)17-12-7-10(16)4-5-11(12)14(19)20/h1-7H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHBDMGRJXRMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene](/img/structure/B3199562.png)
![3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid](/img/structure/B3199565.png)


![1-[(4-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3199585.png)

![2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine](/img/structure/B3199598.png)


![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199621.png)

